1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol

Catalog No.
S15391498
CAS No.
1638604-17-7
M.F
C9H12ClN3O2
M. Wt
229.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin...

CAS Number

1638604-17-7

Product Name

1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol

IUPAC Name

1-(6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethane-1,2-diol

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

InChI

InChI=1S/C9H12ClN3O2/c10-8-2-1-5-9(13-8)12-6(3-11-5)7(15)4-14/h1-2,6-7,11,14-15H,3-4H2,(H,12,13)

InChI Key

KUBQCYAMHWALNL-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(N1)C=CC(=N2)Cl)C(CO)O

1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol is a complex organic compound characterized by its unique structural components. It features a pyrido[2,3-b]pyrazine core that is substituted with a chlorine atom and an ethane-1,2-diol moiety. The compound has the molecular formula C9H12ClN3O2C_9H_{12}ClN_3O_2 and a molecular weight of approximately 229.66 g/mol. Its systematic name is (1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol, and it is recognized by the CAS number 1638604-17-7 .

Due to its functional groups:

  • Oxidation: The ethane-1,2-diol group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The chloro substituent can be reduced to yield a dechlorinated derivative.
  • Substitution: The chloro group is susceptible to nucleophilic substitution reactions with amines or thiols, resulting in diverse derivatives .

The biological activity of 1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol is notable for its potential interactions with various biological targets. It may exhibit enzyme inhibition or receptor modulation, influencing metabolic pathways within cells. Specific studies are required to elucidate its precise mechanisms of action and therapeutic potential in pharmacology .

The synthesis of this compound typically involves multi-step organic reactions:

  • Chlorination of Precursor: A pyrido[2,3-b]pyrazine precursor undergoes chlorination to introduce the chlorine atom.
  • Nucleophilic Substitution: The ethane-1,2-diol moiety is introduced through nucleophilic substitution or addition reactions.
  • Purification: Techniques such as chromatography and crystallization are employed to purify the final product and ensure high yield and quality .

In industrial settings, both batch and continuous flow processes may be utilized for large-scale production.

The compound has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Material Science: Its unique chemical properties make it suitable for developing advanced materials such as polymers and coatings.
  • Research: It is used in scientific studies to explore its interactions with biological systems and potential therapeutic effects .

Interaction studies focus on how 1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol interacts with specific molecular targets. These studies may involve:

  • Binding Affinity Assessments: Evaluating how effectively the compound binds to enzymes or receptors.
  • Functional Assays: Testing the impact of the compound on cellular processes to determine its biological effects.

Understanding these interactions is crucial for assessing its potential therapeutic applications .

Several compounds share structural similarities with 1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol. Here are some notable examples:

Compound NameCAS NumberSimilarity
6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine1210129-64-80.83
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine1303588-27-30.67
5-Chloro-1H-pyrrolo[2,3-c]pyridine131084-55-40.65
6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine1260862-06-30.66
1-(2-Chloropyridin-4-yl)piperazine854159-45-80.66

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features that confer distinct reactivity patterns and biological activities compared to other similar compounds. Its ability to undergo diverse chemical transformations while exhibiting potential biological effects makes it a valuable subject for further research in both chemistry and pharmacology .

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

229.0618043 g/mol

Monoisotopic Mass

229.0618043 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-11

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